![molecular formula C21H23N5O2 B2492816 4,7,8-Trimethyl-2-[(4-methylphenyl)methyl]-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione CAS No. 878720-35-5](/img/no-structure.png)
4,7,8-Trimethyl-2-[(4-methylphenyl)methyl]-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound belongs to a class of chemicals that are structurally related to imidazole derivatives, which are of significant interest due to their diverse chemical properties and potential applications in various fields of chemistry and biology. Imidazole and its derivatives are known for their roles in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of imidazole derivatives typically involves the reaction of nitromethane with aryl isocyanates in the presence of a base, such as triethylamine, to form 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones (Shimizu, Hayashi, & Teramura, 1986). These compounds' structures are confirmed through spectroscopic evidence and chemical behavior analysis.
Scientific Research Applications
Synthesis and Biological Activity
- The compound is used in the synthesis of various imidazole derivatives, which are then evaluated for their biological activities. These derivatives have shown potential in antimicrobial applications and exhibit varied activities against Gram-positive and Gram-negative bacteria and fungi strains (Sankhe & Chindarkar, 2021).
Pharmaceutical Applications
- This chemical structure is involved in the synthesis of compounds with significant pharmacological activities. Some derivatives have been explored for their anti-leishmanial and anti-fungal activities, highlighting the potential of these compounds in therapeutic drug development (Hussain et al., 2016).
Chemical Reactions and Properties
- Research has been conducted on the reactions of similar compounds with various agents, leading to the formation of novel imidazoles, purines, and other heterocyclic compounds. These studies are essential for understanding the chemical properties and potential applications of these compounds in different fields, such as organic synthesis and materials science (Alves, Proença, & Booth, 1994).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4,7,8-Trimethyl-2-[(4-methylphenyl)methyl]-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione involves the condensation of 4-methylbenzylamine with 2,6-dimethyl-4-prop-2-enylpyrimidine-5-carbaldehyde, followed by cyclization with cyanamide and oxidation to form the final product.", "Starting Materials": [ "4-methylbenzylamine", "2,6-dimethyl-4-prop-2-enylpyrimidine-5-carbaldehyde", "cyanamide", "oxidizing agent" ], "Reaction": [ "Condensation of 4-methylbenzylamine with 2,6-dimethyl-4-prop-2-enylpyrimidine-5-carbaldehyde to form intermediate", "Cyclization of intermediate with cyanamide to form 4,7,8-Trimethyl-2-[(4-methylphenyl)methyl]-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione", "Oxidation of final product using an oxidizing agent to obtain pure compound" ] } | |
CAS RN |
878720-35-5 |
Molecular Formula |
C21H23N5O2 |
Molecular Weight |
377.448 |
IUPAC Name |
4,7,8-trimethyl-2-[(4-methylphenyl)methyl]-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C21H23N5O2/c1-6-11-24-14(3)15(4)26-17-18(22-20(24)26)23(5)21(28)25(19(17)27)12-16-9-7-13(2)8-10-16/h6-10H,1,11-12H2,2-5H3 |
InChI Key |
GZUOBSJIRRBCGS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C4N3C(=C(N4CC=C)C)C)N(C2=O)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



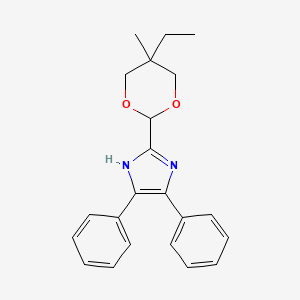
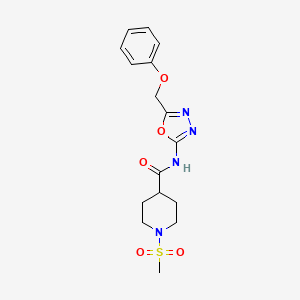

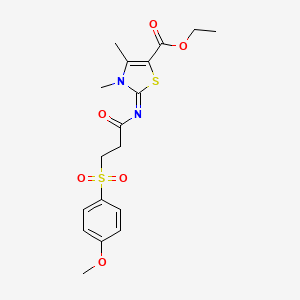
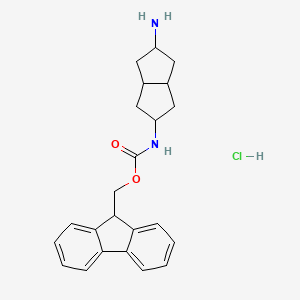
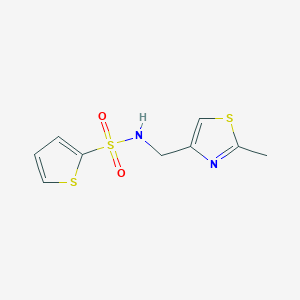
![2-[3-(2,3-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2492744.png)
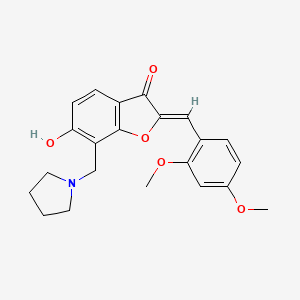
![N-(2-ethoxyphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2492746.png)
![4-((2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)amino)benzoic acid hydrochloride](/img/structure/B2492749.png)
![6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridin-3-amine](/img/structure/B2492750.png)

![N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide](/img/structure/B2492752.png)
![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2492753.png)